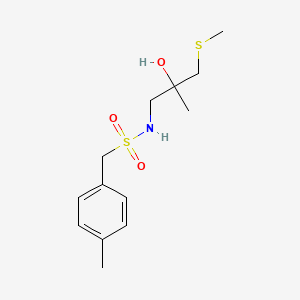
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-(p-tolyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-(p-tolyl)methanesulfonamide, also known as HMS, is a chemical compound with potential applications in scientific research. This sulfonamide derivative is synthesized through a specific method and has been studied for its mechanism of action and physiological effects. In
作用机制
The mechanism of action for N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-(p-tolyl)methanesulfonamide is not yet fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. This inhibition may lead to decreased intraocular pressure in the eye, making this compound a potential treatment for glaucoma.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, it has been shown to exhibit anti-inflammatory effects by reducing the production of certain cytokines in the body. Additionally, this compound has been shown to inhibit the growth of certain cancer cell lines, making it a potential anti-tumor agent.
实验室实验的优点和局限性
One advantage of using N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-(p-tolyl)methanesulfonamide in laboratory experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other compounds, which may limit its accessibility for some researchers.
未来方向
There are several potential future directions for research involving N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-(p-tolyl)methanesulfonamide. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific enzymes and receptors. Additionally, further studies are needed to fully understand the mechanism of action for this compound and its potential applications in the treatment of various diseases. Finally, research is needed to explore the safety and toxicity of this compound in vivo, which will be important for the development of potential therapeutic agents based on this compound.
Conclusion:
In conclusion, this compound is a promising compound for scientific research with potential applications in medicinal chemistry, biochemistry, and pharmacology. Its synthesis method has been optimized for high yield and purity, and it has been studied for its mechanism of action and physiological effects. While there are some limitations to its use in laboratory experiments, there are also several potential future directions for research involving this compound.
合成方法
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-(p-tolyl)methanesulfonamide can be synthesized through a multi-step process involving the reaction of p-toluenesulfonyl chloride with 2-mercapto-2-methyl-3-hydroxypropylamine. The resulting intermediate is then treated with sodium hydroxide to form the final product, this compound. This synthesis method has been optimized for high yield and purity, making this compound a valuable compound for scientific research.
科学研究应用
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-(p-tolyl)methanesulfonamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit inhibitory effects on certain enzymes, such as carbonic anhydrase, which may have implications for the treatment of diseases such as glaucoma and epilepsy. Additionally, this compound has been studied for its potential anti-inflammatory and anti-tumor properties, making it a promising compound for cancer research.
属性
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-1-(4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S2/c1-11-4-6-12(7-5-11)8-19(16,17)14-9-13(2,15)10-18-3/h4-7,14-15H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIHDRIBMTZIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NCC(C)(CSC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2949693.png)
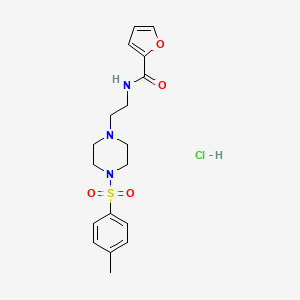


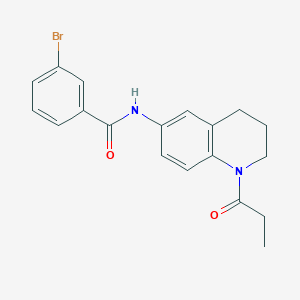
![(E)-3-(2-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2949701.png)
![4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2949702.png)
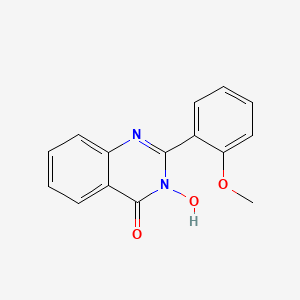

![N1-butyl-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2949710.png)

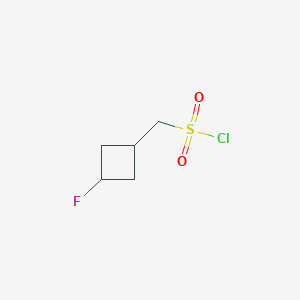
![Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2949714.png)